molecular formula C8H12O3 B071555 Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate CAS No. 171511-99-2

Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate

Cat. No. B071555
M. Wt: 156.18 g/mol
InChI Key: HJRVQVGHLXMQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an ester that is commonly used in the synthesis of various pharmaceuticals and agrochemicals.2]pentane-2-carboxylate.

Mechanism Of Action

The mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes in the body. Studies have shown that Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate can inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented. However, studies have shown that this compound can cause a decrease in the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels can lead to various physiological effects such as muscle spasms, convulsions, and respiratory failure.

Advantages And Limitations For Lab Experiments

Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is relatively simple and can be performed using standard laboratory equipment. Another advantage of this compound is its stability, which allows it to be stored for long periods without degradation. However, one of the main limitations of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is its toxicity. This compound is highly toxic and can cause serious health effects if not handled properly.

Future Directions

There are several future directions for the research of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate. One of the main areas of research is the development of new drugs and agrochemicals using this compound as a key intermediate. Another area of research is the study of the mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate, which can help in the development of new drugs that target specific enzymes in the body. Additionally, research can be conducted to explore the potential uses of this compound in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has several potential applications in various fields. This compound is commonly used as a key intermediate in the synthesis of various drugs and agrochemicals. The mechanism of action and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented, but it is believed that this compound can inhibit certain enzymes in the body. Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for research in this area.

Synthesis Methods

The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a multi-step process that involves the reaction of various chemicals. The most commonly used method for synthesizing this compound is the reaction of 2-methylcyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction produces Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate as a white solid.

Scientific Research Applications

Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a key intermediate in the synthesis of various drugs such as antihistamines, antipsychotics, and anti-inflammatory agents. In the agrochemical industry, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been used as a pesticide and insecticide.

properties

CAS RN

171511-99-2

Product Name

Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-3-10-6(9)7(2)8(11-7)4-5-8/h3-5H2,1-2H3

InChI Key

HJRVQVGHLXMQRH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C2(O1)CC2)C

Canonical SMILES

CCOC(=O)C1(C2(O1)CC2)C

synonyms

1-Oxaspiro[2.2]pentane-2-carboxylicacid,2-methyl-,ethylester(9CI)

Origin of Product

United States

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